Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 2044713-28-0, molecular formula: C₁₃H₂₀N₂O₄) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms and two ketone groups at positions 3 and 4 of the spiro[4.5]decane framework . The tert-butyloxycarbonyl (Boc) group at position 8 enhances steric protection and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and RAS pathway modulators .
Properties
IUPAC Name |
tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-14-10(17)9(13)16/h4-8H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZVBPBUFWIQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a diamine and a diketone. This step often requires the use of a strong acid or base as a catalyst and is conducted under reflux conditions to ensure complete cyclization.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through an esterification reaction. This involves reacting the spirocyclic intermediate with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo groups. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Ester Group
The tert-butyl carbamate (Boc) group undergoes acidic cleavage under standard conditions. This reaction is critical for generating free amines for subsequent functionalization.
Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, leading to tert-butyl cation release and subsequent hydrolysis .
Nucleophilic Additions at the Ketone Moieties
The 3,4-dioxo groups are electrophilic sites for nucleophilic attack, enabling derivatization:
Example : Reaction with benzylamine under reductive amination forms N-benzyl-3,4-diamino derivatives , enhancing biological activity.
Condensation Reactions
The dioxo groups participate in cyclocondensation with bifunctional nucleophiles:
Key Finding : Hydrazine-mediated condensation yields heterocycles with improved metabolic stability .
Redox Transformations
Controlled reduction of ketones enables access to secondary alcohols or alkanes:
| Reduction Method | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH4 in MeOH | 0°C, 1 hr | 3,4-Diol derivatives | Partial reduction at C3 | |
| H2/Pd-C, 50 psi | EtOH, RT, 24 hrs | 3,4-Deoxy spiroamine | Full saturation of ketones |
Challenge : Over-reduction can lead to loss of spirocyclic rigidity; stoichiometric control is critical.
Alkylation/Acylation at the Amine Nitrogen
After Boc deprotection, the secondary amine undergoes functionalization:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH3I, K2CO3, DMF | N-Methyl-2,8-diazaspiro[4.5]decane-3,4-dione | 78% | |
| Acylation | AcCl, Et3N, DCM | N-Acetylated spirocycle | 85% |
Application : N-Alkylated derivatives show enhanced binding to serotonin receptors in preclinical models.
Ring-Opening Reactions
Under strongly acidic or basic conditions, the spirocyclic framework can undergo ring expansion or contraction:
Caution : Ring-opening often requires harsh conditions, limiting synthetic utility .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the dioxo groups:
| Conditions | Additive | Product | Quantum Yield | Source |
|---|---|---|---|---|
| UV (254 nm), benzene | None | Spiro-diketone dimer | 0.15 | |
| UV (365 nm), acetone | Rose Bengal (photosensitizer) | Epoxide intermediate | 0.08 |
Implication : Photostability must be considered in pharmaceutical formulations .
Comparative Reactivity Table
| Reaction Type | Relative Rate | Activation Energy (kJ/mol) | Catalyst Dependence |
|---|---|---|---|
| Boc Deprotection | Fast | 45–50 | Acid-dependent |
| Grignard Addition | Moderate | 60–70 | Solvent-dependent |
| Reductive Amination | Slow | 80–90 | pH-sensitive |
| Photodimerization | Very slow | 110–120 | Light intensity-dependent |
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate has been studied for its potential use in drug development. The compound's spirocyclic structure is known to enhance biological activity and selectivity.
Anticancer Activity
Research has indicated that compounds with spirocyclic structures can exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Material Science Applications
In material science, this compound is being explored for its potential use in the synthesis of novel polymers and materials.
Polymerization Studies
The compound can act as a monomer or co-monomer in polymerization reactions. Its unique structure allows for the formation of materials with enhanced mechanical properties and thermal stability. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of other complex organic compounds.
Synthetic Pathways
Several synthetic routes have been developed to produce this compound efficiently. For example, a method involving the reaction of suitable precursors under controlled conditions has been documented . This synthesis pathway not only yields high purity but also allows for scalability.
Mechanism of Action
The mechanism of action of tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Spirocyclic Diazaspiro Compounds with Varied Oxo Groups
Key Observations :
- Oxo Group Position: The 3,4-dioxo derivative exhibits higher polarity and reactivity compared to mono-oxo analogs, enabling selective modifications at C3/C4 for drug discovery .
- Stability: Mono-oxo analogs (e.g., 3-oxo) are more stable under basic conditions, whereas dioxo derivatives require careful handling to avoid decomposition .
Substituted Diazaspiro Derivatives
Key Observations :
Spirocyclic Compounds with Expanded Ring Systems
Key Observations :
- Ring Size: Smaller spiro systems (e.g., spiro[4.4]nonane) impose steric constraints, favoring rigid scaffolds for CNS targets . Larger systems (e.g., spiro[5.5]undecane) offer flexibility for allosteric modulation .
Biological Activity
Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS Number: 2044713-28-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and databases.
- Molecular Formula : C13H20N2O4
- Molecular Weight : 268.31 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anticancer effects. The following sections detail specific activities and findings.
1. Anticancer Activity
Studies have shown that diazaspiro compounds can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : These compounds often interact with cellular signaling pathways involved in cell growth and apoptosis.
- Case Study : A study demonstrated that derivatives of diazaspiro compounds exhibited cytotoxic effects on breast cancer cell lines, suggesting potential for development as chemotherapeutic agents.
2. Anti-inflammatory Effects
The compound has been associated with anti-inflammatory properties:
- Research Findings : Similar compounds have been reported to act as antagonists to lymphocyte function-associated antigen-1 (LFA-1), which plays a critical role in immune response.
- Data Table of Anti-inflammatory Activity :
3. Neuroprotective Potential
Recent investigations suggest that diazaspiro compounds may offer neuroprotective benefits:
- Mechanism : They may modulate neurotransmitter levels or protect against oxidative stress.
- Case Study : Research indicated a reduction in neuroinflammation in models treated with similar spirocyclic compounds.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods involving cyclization reactions of appropriate precursors. The synthetic routes often yield high purity products suitable for biological testing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation or carboxylation of spirocyclic precursors. For example, describes a similar synthesis using reflux conditions with acetonitrile, potassium carbonate, and halogenated intermediates. Optimization involves varying reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2–1.5 for reagents). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (dichloromethane/hexane) is critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR to confirm spirocyclic structure and tert-butyl group integration (δ ~1.4 ppm for tert-butyl protons) .
- HPLC : Use Chromolith® columns ( ) with UV detection at 254 nm for purity assessment. Mobile phase: acetonitrile/water (70:30) at 1 mL/min .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .
Q. What are the stability and storage guidelines for this compound under laboratory conditions?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation. Stability tests (TLC/HPLC) should be conducted monthly. Avoid prolonged exposure to moisture, as the tert-butyl ester group is hydrolytically labile .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, reaction path search) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) can predict transition states and thermodynamic stability of intermediates. highlights ICReDD’s approach using reaction path searches to identify optimal intermediates. For example, modifying the diazaspiro core’s substituents (e.g., fluorophenyl groups, ) can be modeled to assess electronic effects on binding affinity .
Q. What strategies are effective in resolving contradictory spectral data (e.g., unexpected peaks in NMR or HPLC)?
- Methodological Answer :
- NMR : Use - HSQC/HMBC to assign ambiguous signals. Compare with simulated spectra (ACD/Labs or ChemDraw).
- HPLC : Employ orthogonal methods (e.g., reverse-phase vs. HILIC) or LC-MS to rule out co-eluting impurities. recommends chemical software (e.g., ACD/Spectrus) for data cross-validation .
Q. How can multi-factor experimental designs (e.g., factorial, orthogonal) optimize yield in large-scale synthesis?
- Methodological Answer : A 3 factorial design ( ) can test variables like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (acetonitrile vs. DMF). ’s orthogonal design reduces experiments from 27 to 9 runs. Analyze via ANOVA to identify significant factors (e.g., solvent choice contributes 40% to yield variance) .
Q. What mechanistic insights can be gained from kinetic studies of the spirocyclic ring formation?
- Methodological Answer : Conduct time-resolved NMR or in-situ FTIR to monitor ring-closure kinetics. For example, ’s reflux conditions (6 hours) suggest a second-order dependence on precursor concentration. Computational microkinetic modeling (e.g., COPASI) can validate rate constants .
Q. How do structural modifications (e.g., substituent effects) influence in vitro activity in neurological disease models?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., 4-fluorophenoxy, ) and test in hippocampal neuron assays. Use molecular docking (AutoDock Vina) to correlate steric/electronic profiles with IC values. ’s inhibitor studies emphasize logP adjustments (<3.5) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
